molecular formula C29H26N2OS2 B11981253 2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one

2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one

Cat. No.: B11981253
M. Wt: 482.7 g/mol
InChI Key: IKKMEASXZALNPU-UHFFFAOYSA-N
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Description

2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidinone core substituted with tert-butylbenzylthio and diphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-D]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-D]pyrimidinone core.

    Introduction of the Diphenyl Groups: The diphenyl groups are introduced through a series of substitution reactions, often using reagents like phenylboronic acid and palladium catalysts.

    Attachment of the Tert-butylbenzylthio Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

2-((4-Tert-butylbenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Thieno[2,3-D]pyrimidinones: Compounds with similar core structures but different substituents.

    Diphenylthienopyrimidines: Compounds with diphenyl groups but different core structures.

    Tert-butylbenzylthio Derivatives: Compounds with the tert-butylbenzylthio group but different core structures.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N2OS2

Molecular Weight

482.7 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H26N2OS2/c1-29(2,3)22-16-14-20(15-17-22)19-33-28-30-26-24(18-25(34-26)21-10-6-4-7-11-21)27(32)31(28)23-12-8-5-9-13-23/h4-18H,19H2,1-3H3

InChI Key

IKKMEASXZALNPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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